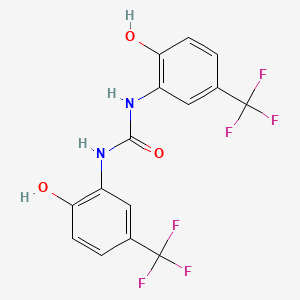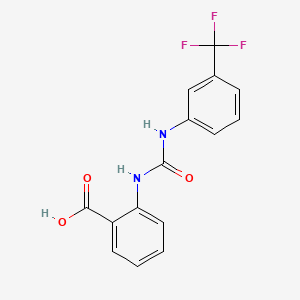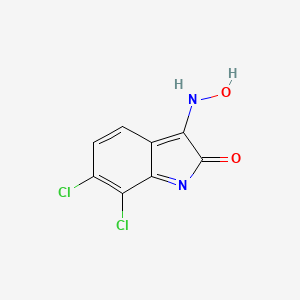
RTI 336
Übersicht
Beschreibung
RTI-336, auch bekannt als 5-[(1S,3S,4S,5R)-3-(4-Chlorphenyl)-8-methyl-8-azabicyclo[3.2.1]octan-4-yl]-3-(4-methylphenyl)-1,2-oxazol, ist ein Phenyltropanderivat. Es wirkt als potenter und selektiver Dopamin-Wiederaufnahmehemmer und Stimulans. RTI-336 bindet an den Dopamintransporter mit etwa 20-facher Affinität von Kokain, was relativ milde stimulierende Wirkungen mit einem langsamen Beginn und einer langen Wirkdauer erzeugt .
Wissenschaftliche Forschungsanwendungen
RTI-336 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Referenzmaterial für die Untersuchung von Dopamintransporter-Inhibitoren verwendet.
Biologie: Wird in der Forschung zur Dopamintransporterfunktion und -regulation eingesetzt.
Industrie: Wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf den Dopamintransporter abzielen.
Wirkmechanismus
RTI-336 entfaltet seine Wirkung, indem es an den Dopamintransporter bindet und die Dopamin-Wiederaufnahme hemmt. Dies erhöht die Konzentration von Dopamin im synaptischen Spalt und führt zu einer verstärkten dopaminergen Signalübertragung. Zu den molekularen Zielstrukturen gehören der Dopamintransporter, und die beteiligten Pfade beziehen sich hauptsächlich auf die dopaminerge Neurotransmission .
Wirkmechanismus
Target of Action
RTI 336, also known as RTI-336, 667440B6Z7, UNII-667440B6Z7, Unii-667440B6Z7, or RTI 4229-336, is a phenyltropane derivative . The primary target of this compound is the dopamine transporter (DAT) . The dopamine transporter plays a crucial role in the regulation of dopamine levels in the brain by facilitating the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron .
Mode of Action
This compound acts as a potent and selective dopamine reuptake inhibitor . It binds to the dopamine transporter with around 20 times the affinity of cocaine . It produces relatively mild stimulant effects, with a slow onset and long duration of action . This interaction with the dopamine transporter inhibits the reuptake of dopamine, thereby increasing the concentration of dopamine in the synaptic cleft .
Biochemical Pathways
The increased concentration of dopamine in the synaptic cleft enhances dopaminergic neurotransmission . This can affect various biochemical pathways downstream, particularly those associated with reward and motivation, given the key role of dopamine in these processes .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in humans . It has been found to be well-tolerated up to the maximum evaluated dose of 20 mg . Pharmacokinetic analyses demonstrated good absorption with peak plasma maximum concentrations (Cmax) occurring around 4 hours post-dose and consistent half-lives of around 17 hours for the 6, 12, and 20 mg doses . These properties impact the bioavailability of this compound, ensuring that it is present in the body for a sufficient duration to exert its effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve enhanced dopaminergic neurotransmission due to the inhibition of dopamine reuptake . This can lead to increased stimulation of dopamine receptors and subsequent changes in neuronal activity .
Biochemische Analyse
Biochemical Properties
RTI 336 interacts with the dopamine transporter, binding to it with around 20 times the affinity of cocaine . This interaction plays a crucial role in its biochemical reactions .
Cellular Effects
This compound has been shown to have a significant impact on various types of cells and cellular processes. It produces relatively mild stimulant effects, with a slow onset and long duration of action . These characteristics make it a potential candidate for treatment of cocaine addiction .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the dopamine transporter, inhibiting the reuptake of dopamine . This results in an increase in the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a slow onset and long duration of action . Pharmacokinetic analyses have demonstrated that peak plasma maximum concentrations occur around 4 hours post-dose, with consistent half-lives of around 17 hours for the 6, 12, and 20 mg doses .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce cocaine-maintained behavior . The effects of this compound vary with different dosages, with higher doses resulting in a more significant reduction in cocaine-maintained behavior .
Metabolic Pathways
The metabolic pathways for this compound primarily lead to a hydroxymethyl metabolite, followed by oxidation to a carboxyl metabolite . Only 0.02% of this compound excreted was unchanged in urine .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von RTI-336 umfasst mehrere Schritte, beginnend mit der Herstellung der bicyclischen Tropanstruktur. Die wichtigsten Schritte umfassen:
Bildung des Tropanrings: Dies beinhaltet die Cyclisierung geeigneter Vorläufer zur Bildung der bicyclischen Tropanstruktur.
Substitutionsreaktionen: Einführung der 4-Chlorphenyl- und 4-Methylphenylgruppen durch Substitutionsreaktionen.
Bildung des Isoxazolrings: Der Isoxazolring wird durch Cyclisierungsreaktionen gebildet, die Nitriloxid und Alkene beinhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von RTI-336 würde wahrscheinlich die Optimierung der Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst:
Optimierung der Reaktionsbedingungen: Temperatur, Druck und Lösungsmittelbedingungen werden optimiert, um die Ausbeute zu maximieren.
Reinigungstechniken: Techniken wie Kristallisation, Destillation und Chromatographie werden verwendet, um das Endprodukt zu reinigen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
RTI-336 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Oxidationsreaktionen können die funktionellen Gruppen am Molekül verändern.
Reduktion: Reduktionsreaktionen können den Oxidationszustand der Verbindung verändern.
Substitution: Substitutionsreaktionen können bestimmte funktionelle Gruppen durch andere ersetzen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktionsmittel: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitutionsreagenzien: Reagenzien wie Halogene und Nucleophile werden in Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
RTI-177: Ein weiteres Phenyltropanderivat mit ähnlichen Dopamintransporter-hemmenden Eigenschaften.
Einzigartigkeit von RTI-336
RTI-336 ist aufgrund seiner hohen Affinität zum Dopamintransporter und seiner relativ milden stimulierenden Wirkungen einzigartig. Im Gegensatz zu Kokain hat RTI-336 einen langsameren Beginn und eine längere Wirkdauer, was es zu einem potenziellen Kandidaten für die Behandlung von Kokainabhängigkeit macht .
Eigenschaften
IUPAC Name |
5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O.ClH/c1-15-3-5-17(6-4-15)21-14-23(28-26-21)24-20(16-7-9-18(25)10-8-16)13-19-11-12-22(24)27(19)2;/h3-10,14,19-20,22,24H,11-13H2,1-2H3;1H/t19-,20+,22+,24-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMZEMAKFSYLMD-SXBQIKTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C3C4CCC(N4C)CC3C5=CC=C(C=C5)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)[C@@H]3[C@H]4CC[C@H](N4C)C[C@@H]3C5=CC=C(C=C5)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204069-50-1 | |
| Record name | RTI 336 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204069501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RTI-336 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/667440B6Z7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


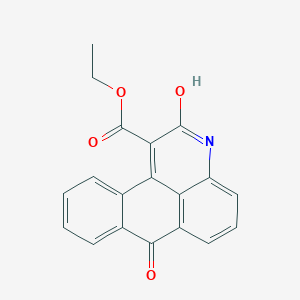
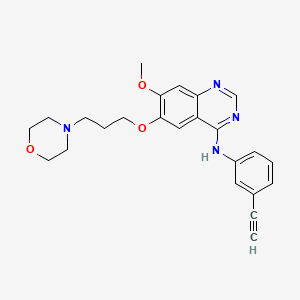
![2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-3-phenylpropanoic acid](/img/structure/B1680081.png)
![1-[[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-3,4-dimethyl-1H-pyrrole-2,5-dione](/img/structure/B1680082.png)
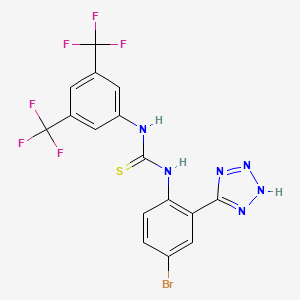
![Butanoic acid, 2-[[[5-[4-[(dimethylamino)sulfonyl]phenyl]-1,2,6,7,8,9-hexahydro-8-methyl-2-oxo-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy]-4-hydroxy-](/img/structure/B1680086.png)
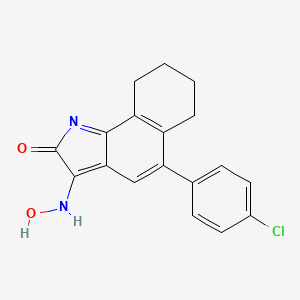
![Urea, N-(5-chloro-2-hydroxyphenyl)-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B1680088.png)
